N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-7-11-17(12-8-15)26-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)27-21/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMZNMTMCRUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. This intermediate is then coupled with 4-chlorophenoxyacetic acid under suitable reaction conditions to yield the final product. Common reagents used in these reactions include phosphorus trichloride (PCl3), dimethylformamide (DMF), and various catalysts such as nanocatalysts and metal catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors and high-throughput screening techniques to optimize reaction conditions and improve yields. These methods allow for the efficient and scalable production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy moiety, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzoxazole derivatives .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe and sensing material due to its excellent photophysical properties.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including diabetes and cancer.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit protein tyrosine phosphatase-1B (PTP-1B), which plays a role in regulating insulin signaling and glucose homeostasis . Additionally, these compounds can interact with DNA and proteins, leading to their antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Similar to benzoxazole derivatives, benzothiazole compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Benzimidazole Derivatives: These compounds are also known for their diverse pharmacological activities and are used in the development of various therapeutic agents.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide is unique due to its specific structural features, which confer distinct photophysical properties and biological activities. The presence of the benzoxazole ring and the chlorophenoxy moiety enhances its potential as a fluorescent probe and therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
